{2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid
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Overview
Description
{2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid typically involves the reaction of aniline with carbonyl compounds to form the anilinocarbonyl intermediate. This intermediate is then reacted with thiazole derivatives under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Hydrochloric acid, sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse analogs with potential biological activities.
Biology: The compound has shown promise in biological studies as an antimicrobial agent, effective against various bacterial and fungal strains. Its ability to inhibit microbial growth makes it a candidate for developing new antibiotics.
Medicine: In medicinal chemistry, this compound is being explored for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells, making it a potential candidate for cancer therapy.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it valuable for synthesizing various active ingredients.
Mechanism of Action
The mechanism of action of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets within cells. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis, leading to cell lysis. In cancer cells, the compound may inhibit key enzymes involved in cell division, thereby preventing tumor growth.
Comparison with Similar Compounds
2-Aminothiazole: A related compound with similar antimicrobial properties.
Thiazole-4-carboxylic acid: Another thiazole derivative with potential biological activities.
Anilinothiazole: A compound with structural similarities and comparable applications in medicinal chemistry.
Uniqueness: What sets {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid apart is its unique combination of anilinocarbonyl and thiazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its analogs.
Properties
IUPAC Name |
2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c16-10(17)6-9-7-19-12(14-9)15-11(18)13-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,16,17)(H2,13,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYUXBDXQSSYCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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